molecular formula C7H3ClF2O B1333395 3,4-Difluorobenzoyl chloride CAS No. 76903-88-3

3,4-Difluorobenzoyl chloride

Cat. No.: B1333395
CAS No.: 76903-88-3
M. Wt: 176.55 g/mol
InChI Key: RPQWXGVZELKOEU-UHFFFAOYSA-N
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Description

3,4-Difluorobenzoyl chloride is an organic compound with the molecular formula C7H3ClF2O. It is a derivative of benzoyl chloride, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions. This compound is used in various chemical synthesis studies due to its reactivity and unique properties .

Preparation Methods

3,4-Difluorobenzoyl chloride can be synthesized through the chlorination of 3,4-difluorobenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds as follows:

3,4-Difluorobenzoic acid+SOCl23,4-Difluorobenzoyl chloride+SO2+HCl\text{3,4-Difluorobenzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3,4-Difluorobenzoic acid+SOCl2​→3,4-Difluorobenzoyl chloride+SO2​+HCl

In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity .

Chemical Reactions Analysis

3,4-Difluorobenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3,4-difluorobenzoic acid and hydrochloric acid.

    Reduction: It can be reduced to 3,4-difluorobenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include bases like pyridine for substitution reactions and acidic or basic aqueous solutions for hydrolysis .

Scientific Research Applications

3,4-Difluorobenzoyl chloride is widely used in scientific research, particularly in the fields of chemistry and materials science. Some of its applications include:

Mechanism of Action

The mechanism by which 3,4-Difluorobenzoyl chloride exerts its effects is primarily through its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

3,4-Difluorobenzoyl chloride can be compared with other benzoyl chloride derivatives such as:

    Benzoyl chloride: The parent compound, which lacks the fluorine substituents.

    2,4-Difluorobenzoyl chloride: A similar compound with fluorine atoms at the 2 and 4 positions.

    3,5-Difluorobenzoyl chloride: Another derivative with fluorine atoms at the 3 and 5 positions.

The presence and position of fluorine atoms in this compound impart unique properties such as increased reactivity and stability compared to its non-fluorinated counterparts .

Properties

IUPAC Name

3,4-difluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O/c8-7(11)4-1-2-5(9)6(10)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQWXGVZELKOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30227703
Record name 3,4-Difluorobenzoyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76903-88-3
Record name 3,4-Difluorobenzoyl chloride
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Difluorobenzoyl chloride
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Record name 3,4-Difluorobenzoyl chloride
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Record name 3,4-difluorobenzoyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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